5-(Azetidin-3-yl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride
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Description
Synthesis Analysis
The synthesis of compounds related to 5-(Azetidin-3-yl)-3H-1,3,4-oxadiazole-2-thione often involves the integration of azetidinone with oxadiazole moieties to generate molecules with potential antimicrobial, antioxidant, and anticancer properties. For instance, the synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone derivatives has demonstrated significant biological activities, underscoring the synthetic versatility and potential of such compounds (Verma, Saundane, & Meti, 2019).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by the presence of azetidinone and oxadiazole moieties, contributes to their biological activity. Detailed molecular structure analysis, including spectroscopic and reactivity studies, of related compounds like 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4]oxadiazole-2-thione, has been conducted to understand their optoelectronic and drug likeness properties (Hiremath et al., 2018).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their structural components. Reactions involving Schiff bases, for instance, play a critical role in the synthesis of azetidinone derivatives. These reactions often involve cyclocondensation steps that yield compounds with potent antibacterial and antifungal activities, as demonstrated in several studies (Prajapati & Thakur, 2014).
Scientific Research Applications
Synthesis and Antifungal Activity
Compounds incorporating the azetidin-3-yl and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antifungal properties. A study highlighted the synthesis of Isoniazid incorporated derivatives showing good to moderate antifungal activity against pathogenic fungal strains, indicating potential applications in antifungal drug development (Gilani et al., 2014).
Antimicrobial and Anti-Proliferative Activities
Another research demonstrated the synthesis of 1,3,4-oxadiazole derivatives with N-Mannich bases exhibiting broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This suggests their potential use in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Synthesis, Characterization, and Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of quinoline-oxadiazole–based azetidinone derivatives have shown significant correlations with antimicrobial activity against various bacteria and fungi strains. These compounds could contribute to the development of new antimicrobial agents (Dodiya et al., 2012).
Anticandidal Agents
The synthesis of some oxadiazole derivatives as new anticandidal agents has been reported, where compounds demonstrated potent activity against Candida species. This opens avenues for the creation of novel anticandidal treatments (Kaplancıklı, 2011).
Antimicrobial, Antioxidant, Antituberculosis, and Anticancer Agents
Research into Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone compounds has shown them to possess efficient antimicrobial, antioxidant, antituberculosis, and anticancer activities. This highlights their potential as multifunctional pharmaceutical agents (Verma et al., 2019).
properties
IUPAC Name |
5-(azetidin-3-yl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS.ClH/c10-5-8-7-4(9-5)3-1-6-2-3;/h3,6H,1-2H2,(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIZTOACMFTZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NNC(=S)O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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